molecular formula C26H25N3O5S2 B2933852 N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide CAS No. 864859-47-2

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2933852
CAS No.: 864859-47-2
M. Wt: 523.62
InChI Key: CVHQWSQPLLMSGQ-UHFFFAOYSA-N
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Description

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a benzothiazole moiety, a thieno[2,3-c]pyridine ring, and a trimethoxybenzamide group

Preparation Methods

The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiazole moiety: This can be achieved through the condensation of 2-aminothiophenol with acetic anhydride.

    Synthesis of the thieno[2,3-c]pyridine ring: This involves the cyclization of a suitable precursor, such as 2-chloronicotinic acid, with sulfur and a base.

    Coupling of the benzothiazole and thieno[2,3-c]pyridine: This step typically involves a palladium-catalyzed cross-coupling reaction.

    Introduction of the trimethoxybenzamide group: This can be achieved through an amide coupling reaction using 3,4,5-trimethoxybenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow chemistry techniques.

Chemical Reactions Analysis

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide can be compared with other thienopyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S2/c1-14(30)29-10-9-16-21(13-29)36-26(22(16)25-27-17-7-5-6-8-20(17)35-25)28-24(31)15-11-18(32-2)23(34-4)19(12-15)33-3/h5-8,11-12H,9-10,13H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHQWSQPLLMSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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